molecular formula C21H14F4N4O2 B15019249 2,3,5,6-tetrafluoro-4-methoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide

2,3,5,6-tetrafluoro-4-methoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide

Cat. No.: B15019249
M. Wt: 430.4 g/mol
InChI Key: OTBDTUBFXNMIAY-UHFFFAOYSA-N
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Description

2,3,5,6-tetrafluoro-4-methoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide is a complex organic compound characterized by the presence of multiple functional groups, including fluorine atoms, a methoxy group, and a benzotriazole moiety

Preparation Methods

The synthesis of 2,3,5,6-tetrafluoro-4-methoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid with 6-methyl-2-phenyl-2H-benzotriazole in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is carried out under anhydrous conditions and typically requires a solvent such as dichloromethane .

Chemical Reactions Analysis

2,3,5,6-tetrafluoro-4-methoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,5,6-tetrafluoro-4-methoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluoro-4-methoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, influencing various biochemical pathways. Additionally, the fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar compounds to 2,3,5,6-tetrafluoro-4-methoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide include:

The uniqueness of this compound lies in its combination of fluorine atoms, methoxy group, and benzotriazole moiety, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H14F4N4O2

Molecular Weight

430.4 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-4-methoxy-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide

InChI

InChI=1S/C21H14F4N4O2/c1-10-8-13-14(28-29(27-13)11-6-4-3-5-7-11)9-12(10)26-21(30)15-16(22)18(24)20(31-2)19(25)17(15)23/h3-9H,1-2H3,(H,26,30)

InChI Key

OTBDTUBFXNMIAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C(=C(C(=C3F)F)OC)F)F)C4=CC=CC=C4

Origin of Product

United States

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